3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
Description
3-Bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is a Schiff base derivative synthesized via the condensation of 3-bromobenzohydrazide with 2,3-dimethoxybenzaldehyde. The compound features an E-configuration about the C=N bond, a bromine atom at the 3-position of the benzohydrazide moiety, and two methoxy groups at the 2- and 3-positions of the arylidene fragment. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological applications, particularly in antimicrobial and antifungal research .
Properties
IUPAC Name |
3-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-8-4-6-12(15(14)22-2)10-18-19-16(20)11-5-3-7-13(17)9-11/h3-10H,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASIZXTVHPWSF-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416505 | |
| Record name | AC1NSIZ7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-09-2 | |
| Record name | AC1NSIZ7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazide.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding hydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that hydrazone derivatives, including 3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research suggests that its ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Material Science
Synthesis of Novel Materials
The unique properties of this compound allow it to be utilized in the synthesis of novel materials. Its derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical strength. For instance, incorporating such hydrazone compounds into polymer composites has resulted in materials with improved flame retardancy and mechanical properties .
Biological Studies
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its interaction with enzymes such as acetylcholinesterase has been documented, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The antioxidant properties of this compound have been explored as well. Its ability to scavenge free radicals makes it a potential candidate for formulations aimed at reducing oxidative stress in biological systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Treatment | Induced apoptosis in various cancer cell lines; potential for drug development. |
| Antimicrobial Efficacy Study | Infection Control | Effective against Gram-positive and Gram-negative bacteria; potential for new antibiotics. |
| Polymer Composite Research | Material Enhancement | Improved thermal stability and mechanical strength when incorporated into polymer matrices. |
| Enzyme Inhibition Analysis | Neurodegenerative Disease | Inhibition of acetylcholinesterase; implications for Alzheimer's treatment. |
| Antioxidant Property Evaluation | Health Supplements | Significant free radical scavenging activity; potential use in dietary supplements. |
Mechanism of Action
The exact mechanism of action of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with cellular targets through the hydrazone linkage, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystal Structure and Solvent Effects
- Crystal Packing: The title compound’s 2,3-dimethoxy groups likely induce steric hindrance, affecting molecular packing. In contrast, 3-bromo-N'-(4-hydroxybenzylidene)benzohydrazide forms intramolecular O–H⋯N hydrogen bonds, stabilizing a planar conformation .
- Solvate Formation: Compounds like 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide dimethanol solvate exhibit altered crystal lattices due to solvent incorporation, which may influence dissolution rates and stability .
Antifungal Activity Against Cryptococcus neoformans
- Bromo-Rich Derivatives: The compound 3-bromo-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)benzohydrazide (from ) shows enhanced antifungal activity against Cryptococcus neoformans compared to the title compound, likely due to multiple Br atoms increasing molecular weight and hydrophobic interactions .
Biological Activity
3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the condensation reaction between 3-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction typically occurs in methanol under reflux conditions, yielding the target compound in moderate to high yields.
The structure of the compound can be characterized by various spectroscopic methods including NMR and IR spectroscopy. The compound adopts a trans configuration around the N=N bond, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 |
| Escherichia coli | 25 | 50 |
| Salmonella typhi | 6.25 | 12.5 |
The compound showed the strongest activity against Salmonella typhi, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have also revealed that this hydrazone derivative exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells via the activation of caspase pathways.
A study evaluating the IC50 values (the concentration required to inhibit cell growth by 50%) indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.0 |
| MCF-7 (breast cancer) | 10.0 |
| HeLa (cervical cancer) | 12.5 |
These results suggest that the compound has promising anticancer properties and warrants further investigation into its mechanism of action .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes or DNA. Docking studies have indicated that the compound may bind effectively to certain protein targets involved in cell proliferation and apoptosis.
Enzyme Inhibition Studies
Inhibition studies have shown that this compound acts as a competitive inhibitor of alkaline phosphatase with an IC50 value of approximately 1.469 ± 0.02 µM . This suggests its potential role in modulating enzymatic pathways critical for cellular functions.
Case Studies
Several case studies have highlighted the efficacy of hydrazone derivatives in treating infections and cancer:
- Antibacterial Efficacy : A case study involving Salmonella typhi demonstrated that treatment with this compound significantly reduced bacterial load in infected models.
- Cytotoxicity in Cancer Models : In vivo models treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its potential therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide?
The compound is typically synthesized via a condensation reaction between 3-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde under reflux in ethanol or methanol. Key steps include:
- Molar ratio : Equimolar (1:1) reactants to minimize side products.
- Catalyst : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts to accelerate imine bond formation.
- Reaction time : 6–8 hours under reflux (~78°C for ethanol) to ensure completion.
- Purification : Recrystallization from ethanol or methanol yields pure hydrazone derivatives .
Basic: Which spectroscopic methods are most reliable for characterizing this compound?
Standard characterization protocols include:
- IR spectroscopy : Confirms the presence of C=O (~1660 cm⁻¹), C=N (~1610 cm⁻¹), and N-H (~3300 cm⁻¹) bonds.
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and the hydrazide NH (δ ~10.5 ppm).
- X-ray crystallography : Resolves E/Z isomerism and confirms the planar geometry of the hydrazone moiety .
Advanced: How can computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:
- Optimize geometry : Compare computed bond lengths/angles with crystallographic data to validate structural models.
- NLO behavior : Predict polarizability and hyperpolarizability values, indicating potential for optical materials.
- Natural Bond Orbital (NBO) analysis : Reveals charge transfer interactions between the bromophenyl and dimethoxyphenyl groups .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions or structural analogs. To address:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and concentrations (IC₅₀ values).
- SAR analysis : Compare substituent effects (e.g., bromine vs. chlorine) on activity. For example, bromine enhances antimicrobial potency due to increased lipophilicity .
- Molecular docking : Validate target interactions (e.g., with fungal lanosterol 14α-demethylase for antifungal activity) .
Advanced: How do crystal packing interactions influence the compound’s stability and reactivity?
X-ray studies reveal:
- Hydrogen bonding : The hydrazide NH forms intermolecular bonds with methoxy oxygen (N-H⋯O, ~2.8 Å), stabilizing the crystal lattice.
- C-H⋯π interactions : Aromatic rings align via edge-to-face contacts, contributing to dense packing and thermal stability.
- Solvent effects : Crystallization from ethanol vs. methanol can induce polymorphism, altering dissolution rates .
Basic: What are the key steps in designing a biological activity assay for this compound?
- Target selection : Prioritize enzymes/receptors based on structural analogs (e.g., antifungal targets for dimethoxy-substituted hydrazones).
- Dose-response curves : Test 0.1–100 μM concentrations to determine IC₅₀/EC₅₀.
- Controls : Include positive controls (e.g., fluconazole for antifungal assays) and solvent-only blanks.
- Data validation : Repeat assays in triplicate and use ANOVA for statistical significance .
Advanced: How does the electronic configuration of substituents affect redox behavior?
Cyclic voltammetry (CV) in DMSO shows:
- Bromine : Withdraws electrons, lowering LUMO energy and enhancing reduction peaks at ~-1.2 V.
- Methoxy groups : Donate electrons via resonance, shifting oxidation potentials.
- Hydrazone linkage : Exhibits quasi-reversible redox behavior, relevant for electrochemical sensors .
Advanced: What crystallographic software is recommended for structural refinement?
The SHELX suite (SHELXL/SHELXS) is widely used for:
- Structure solution : Direct methods for phase determination.
- Refinement : Least-squares minimization to optimize atomic coordinates and thermal parameters.
- Validation : CheckCIF reports to ensure compliance with IUCr standards .
Basic: How can regioselectivity be controlled during substitution reactions?
- Bromine substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki) to replace Br with aryl/alkyl groups.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms for nitro or cyano substitutions.
- Directing groups : The dimethoxy moiety ortho to the imine can guide electrophilic substitution .
Advanced: How do solvent polarity and pH impact the compound’s stability in biological assays?
- Aqueous buffers (pH 7.4) : Hydrolysis of the hydrazone bond occurs over 24–48 hours, requiring stability tests via HPLC.
- DMSO stocks : Store at -20°C to prevent degradation.
- pH-dependent tautomerism : The keto-enol equilibrium affects binding affinity to targets like DNA topoisomerases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
